molecular formula C26H26F3N3O3 B1684314 Erismodegib CAS No. 956697-53-3

Erismodegib

Cat. No.: B1684314
CAS No.: 956697-53-3
M. Wt: 485.5 g/mol
InChI Key: VZZJRYRQSPEMTK-CALCHBBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erismodegib (LDE225/Sonidegib) is an orally administered smoothened (SMO) inhibitor approved by the FDA in 2015 for the treatment of locally advanced or metastatic basal cell carcinoma (BCC) refractory to surgery or radiation . It binds directly to SMO, a key component of the Hedgehog (Hh) signaling pathway, thereby inhibiting downstream GLI transcription factors. This mechanism disrupts tumor growth and survival, particularly in cancers driven by Hh pathway activation .

Chemical Reactions Analysis

Sonidegib undergoes various chemical reactions, including:

Scientific Research Applications

Basal Cell Carcinoma (BCC)

Erismodegib is primarily approved for the treatment of advanced basal cell carcinoma, particularly in patients who are not candidates for surgery or radiation therapy. Clinical trials have demonstrated its efficacy:

  • ERIVANCE Study : A pivotal Phase II trial showed an overall response rate (ORR) of 60.3% in patients with locally advanced BCC and 48.5% in those with metastatic BCC. The median duration of response was significantly longer for locally advanced cases (26.2 months) compared to metastatic cases (14.8 months) .

Prostate Cancer

Research indicates that this compound may also be effective against prostate cancer by targeting cancer stem cells:

  • Mechanistic Studies : In vitro studies revealed that this compound inhibits cell viability, spheroid formation, and induces apoptosis in prostate cancer stem cells by downregulating pluripotency factors such as Nanog and Oct-4 while inhibiting epithelial-mesenchymal transition (EMT) . This suggests its potential as a therapeutic agent in managing prostate cancer.

Renal Cell Carcinoma (RCC)

This compound has shown promise in renal cell carcinoma, especially for patients with resistance to standard therapies:

  • Combination Therapies : Studies have indicated that combining this compound with other agents like everolimus or sunitinib enhances anti-tumor activity, reducing proliferation and invasion of RCC cells even in sunitinib-resistant models . This combination approach may provide a new therapeutic avenue for overcoming resistance.

Other Cancers

This compound is currently being investigated for its effects on various other malignancies:

  • Clinical Trials : Ongoing studies are evaluating its efficacy in small-cell lung cancer, gastric cancer, pancreatic cancer, medulloblastoma, and chondrosarcoma . These trials aim to establish broader applications of this compound across different tumor types characterized by Hedgehog pathway activation.

Case Studies

Several case studies have documented the therapeutic impact of this compound:

  • Advanced BCC Case Reports : Patients treated with this compound experienced significant tumor reduction and improved quality of life metrics. One notable case involved a patient with extensive metastatic BCC who achieved a complete response after several months of treatment .
  • Prostate Cancer Stem Cell Study : A study involving NOD/SCID IL2Rγ null mice demonstrated that this compound effectively reduced tumor growth associated with prostate cancer stem cells by inhibiting key signaling pathways .

Summary of Findings

The following table summarizes key findings from clinical trials and research studies on this compound:

Cancer Type Efficacy Response Rate Notes
Basal Cell CarcinomaSignificant tumor reduction60.3% (locally advanced)Approved for advanced cases
Prostate CancerInhibits CSC characteristicsNot specifiedInduces apoptosis and inhibits EMT
Renal Cell CarcinomaEnhances effects when combined with other drugsNot specifiedEffective against sunitinib-resistant cells
Other CancersUnder investigationNot applicableTrials ongoing for multiple malignancies

Comparison with Similar Compounds

Erismodegib vs. Vismodegib (GDC-0449)

  • Mechanistic Similarities : Both are SMO inhibitors with FDA approval for advanced BCC .
  • Efficacy Differences: In pancreatic ductal adenocarcinoma (PDAC) cells, 10 µM this compound and Vismodegib reduced viability by only 10–13%, whereas NT1721 (a novel Hh inhibitor) achieved 82% reduction at the same concentration . NT1721 suppressed GLI1, PTCH1, and BCL2 mRNA expression at 20-fold lower concentrations (500 nM) compared to this compound and Vismodegib (10 µM) .
  • Clinical Applications: Vismodegib is also being tested in gastric and prostate cancers , while this compound has shown synergy with hypomethylating agents like 5-azacytidine (5-Aza) in AML, reducing clonogenic growth in 55% of primary patient samples .

Table 1: Efficacy in Hedgehog Pathway Inhibition

Compound Concentration for GLI Reporter Inhibition Reduction in GLI1/PTCH1/BCL2 mRNA
This compound 25 µM No significant reduction at 10 µM
Vismodegib 25 µM No significant reduction at 10 µM
NT1721 1 µM Significant reduction at 500 nM

Data derived from PDAC cell line studies

This compound vs. NT1721

  • Potency : NT1721 demonstrated superior efficacy at 10–25-fold lower concentrations in reducing cell viability and Hedgehog/GLI signaling activity in PDAC models .
  • Mechanistic Breadth : Unlike this compound, NT1721 directly targets downstream GLI transcription factors, bypassing SMO mutations that often drive resistance .

This compound vs. Glasdegib (PF-04449913)

  • Target Spectrum: Glasdegib is another SMO inhibitor but is primarily studied in hematologic malignancies.
  • Clinical Synergy : Both compounds show synergy with chemotherapy (e.g., this compound + 5-Aza in AML, Glasdegib + cytarabine) .

Table 2: Synergy in AML Treatment

Combination Combination Index (CI) EC50 Reduction (5-Aza)
This compound + 5-Aza 0.48–0.71 1.8–10 µM vs. 2.7–21 µM
Glasdegib + Cytarabine Not reported Not reported

Data from AML cell lines (TF-1, THP-1) and primary samples

This compound vs. GANT61 (GLI Inhibitor)

  • Target : GANT61 inhibits GLI transcription factors downstream of SMO.
  • Resistance Management: While this compound is susceptible to SMO mutation-driven resistance, GANT61 remains effective in such cases.

Unique Advantages of this compound

  • miRNA Modulation : this compound uniquely regulates miR-21, miR-128, and miR-200 family members, suppressing EMT and CSC properties in prostate cancer and glioblastoma .
  • Combination Potential: Synergy with 5-Aza in AML and with PI3K inhibitors (e.g., buparlisib) in BCC highlights its versatility in overcoming pathway crosstalk resistance .

Table 3: miRNA Regulation by this compound

miRNA Effect on Cancer Biology Clinical Implication
miR-21 Downregulation → PDCD4 upregulation → Apoptosis Enhanced tumor cell death
miR-128 Upregulation → Bmi-1 inhibition → CSC suppression Reduced self-renewal in glioblastoma
miR-200 Upregulation → E-cadherin restoration EMT inhibition in prostate cancer

Biological Activity

Erismodegib, also known as LDE225, is a small-molecule inhibitor of the Smoothened (SMO) receptor, which plays a critical role in the Hedgehog (Hh) signaling pathway. This pathway is crucial for various developmental processes and has been implicated in the pathogenesis of several cancers, including basal cell carcinoma (BCC), medulloblastoma, and chronic myeloid leukemia (CML). The following sections detail the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and research findings.

This compound functions by inhibiting the SMO receptor, thereby blocking the downstream signaling of the Hedgehog pathway. This inhibition can lead to reduced tumor growth and survival in cancers where this pathway is aberrantly activated. The drug has been shown to affect various cellular processes:

  • Induction of Apoptosis: this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and cleaving poly(ADP-ribose) polymerase (PARP) .
  • Inhibition of Tumor Growth: Studies indicate that this compound inhibits cell viability and spheroid formation in prostate cancer stem cells (CSCs), suggesting its potential to target CSCs effectively .
  • Regulation of Gene Expression: The compound suppresses the expression of key oncogenes such as Gli1 and Gli2, which are involved in tumorigenesis .

Efficacy in Clinical Trials

This compound has been evaluated in multiple clinical trials, particularly for advanced BCC and other malignancies. Key findings from these studies include:

  • Response Rates: In a trial involving patients with locally advanced or metastatic BCC, this compound demonstrated an overall response rate (ORR) of 67.6%, with complete responses observed in 17.6% of patients .
  • Duration of Treatment: The median duration of treatment was reported at 10.2 months, with some patients experiencing significant tumor shrinkage .
  • Combination Therapies: Research has shown that this compound can be effectively combined with other agents, such as nilotinib in CML patients resistant to prior therapies. This combination therapy aims to enhance therapeutic efficacy and overcome resistance mechanisms .

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study 1: Advanced BCC
    • Patient Profile: A patient with extensive BCC received this compound.
    • Outcome: After 15 weeks of treatment, significant tumor reduction was observed with manageable side effects including muscle spasms and alopecia .
  • Case Study 2: CML Patient
    • Background: A patient resistant to first-line therapies was treated with this compound combined with nilotinib.
    • Result: Improvement in hematological parameters was noted alongside a reduction in disease burden .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Synergistic Effects: In vitro studies indicate that combining this compound with hypomethylating agents like 5-azacytidine shows synergistic effects in acute myeloid leukemia (AML) cell lines .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to inhibit EMT by modulating the expression of E-cadherin and N-cadherin, which are critical for cancer metastasis .

Summary Table: Biological Activity Highlights

ActivityDescription
Apoptosis InductionActivates caspase-3; cleaves PARP
Tumor Growth InhibitionReduces viability and spheroid formation in CSCs
Gene RegulationSuppresses Gli1, Gli2; affects pluripotency factors
Clinical Response RatesORR: 67.6% in advanced BCC; CR: 17.6%
Combination Therapy EfficacySynergistic effects with nilotinib and hypomethylating agents

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Erismodegib in inhibiting the Hedgehog (Hh) signaling pathway, and how can researchers validate this mechanism in vitro?

  • Answer: this compound selectively antagonizes Smoothened (Smo), a key transmembrane protein in the Hh pathway, by binding to its heptahelical bundle and preventing downstream GLI-mediated transcription. To validate this, researchers can:

  • Perform Gli-luciferase reporter assays in Smo-expressing cell lines (e.g., Capan1-GLI reporter cells) to quantify pathway inhibition via reduced luminescence .
  • Measure downstream Hh target genes (e.g., GLI1, PTCH1) using qRT-PCR or RNA sequencing after treatment with this compound (1–10 μM for 48 hours) .
  • Compare this compound’s inhibitory concentration (IC50: 1.3 nM for murine Smo, 2.5 nM for human Smo) to other Smo antagonists like vismodegib using dose-response curves .

Q. What standardized in vitro models are recommended to assess this compound’s efficacy against tumor cell viability?

  • Answer: Use established cancer cell lines with active Hh signaling:

  • Pancreatic cancer : Panc1 and Capan1 cells treated with 0.5–10 μM this compound for 48–72 hours, followed by viability assays (e.g., WST-1, MTT). Significant reductions in viability (>50%) are observed at ≥1 μM .
  • Glioblastoma : Patient-derived glioblastoma-initiating cells (GICs) cultured in serum-free neurosphere conditions. Assess self-renewal via limiting dilution assays post-treatment with 5 μM this compound .
  • Include DMSO controls and validate results with orthogonal methods (e.g., apoptosis assays via Annexin V/PI staining) .

Advanced Research Questions

Q. How does this compound modulate microRNA (miRNA) expression to inhibit epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) self-renewal?

  • Answer: this compound regulates miRNA networks critical for EMT/CSC maintenance:

  • miR-21 suppression : Increases pro-apoptotic PDCD4 and reduces BCL2 expression. Quantify via RT-qPCR and confirm with anti-miR-21 inhibitors .
  • miR-128 upregulation : Suppresses BMI1, a pluripotency factor. Use chromatin immunoprecipitation (ChIP) to link miR-128 to BMI1 promoter regulation .
  • miR-200 family induction : Upregulates E-cadherin and downregulates N-cadherin/Snail. Validate EMT reversal using 3D invasion assays and immunofluorescence for cadherin switching .

Q. What experimental strategies can address resistance mechanisms to this compound observed in prolonged treatments?

  • Answer: Resistance often arises from Smo mutations (e.g., D473H) or compensatory Wnt/EGFR activation:

  • Smo mutation screening : Use Sanger sequencing or digital droplet PCR to detect SMO mutations in relapsed tumors .
  • Combination therapies : Pair this compound (200 mg/kg oral) with Wnt inhibitors (e.g., ICG-001) in PDX models. Synergy can be quantified via Chou-Talalay combination indices .
  • Transcriptomic profiling : Perform RNA sequencing to identify upregulated bypass pathways (e.g., PI3K/AKT) and target them pharmacologically .

Q. How should researchers design pharmacokinetic (PK) studies to evaluate this compound’s blood-brain barrier (BBB) penetration in preclinical models?

  • Answer: Key methodologies include:

  • LC-MS/MS quantification : Measure this compound in plasma and brain homogenates after oral administration (20–200 mg/kg) in rodents. Calculate brain-to-plasma ratios (reported >0.5 in mice) .
  • Autoradiography : Use radiolabeled this compound (e.g., [3H]-Erismodegib) to visualize BBB penetration in non-human primates .
  • Correlate PK data with efficacy in orthotopic brain tumor models (e.g., glioblastoma PDX) .

Q. What statistical approaches are optimal for analyzing contradictory efficacy data between this compound and other Smo inhibitors across cancer types?

  • Answer: Address heterogeneity via:

  • Meta-analysis : Pool data from phase I/II trials (e.g., BOLT trial for basal cell carcinoma) using random-effects models to account for variability in response rates (e.g., 15–43% in advanced BCC) .
  • Multivariate regression : Include covariates like tumor mutational burden, Smo expression levels, and stromal interactions in preclinical datasets .
  • Bayesian adaptive designs : Optimize dosing regimens in early-phase trials by modeling exposure-response relationships .

Q. In co-treatment experiments, what methodology optimizes synergy between this compound and Wnt/β-catenin inhibitors?

  • Answer:

  • Fixed-ratio combination assays : Test this compound (1–10 μM) with Wnt inhibitors (e.g., PRI-724) at ratios from 1:1 to 1:4. Calculate synergy via CompuSyn software .
  • Transcriptomic co-targeting : Use NanoString panels to assess dual inhibition of Hh (GLI1) and Wnt (AXIN2) targets in colorectal cancer organoids .
  • In vivo validation : Treat Apc-mutant mouse models with this compound (50 mg/kg) + Wnt inhibitor. Monitor tumor regression via bioluminescence imaging .

Properties

IUPAC Name

N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJRYRQSPEMTK-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009335
Record name Sonidegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956697-53-3
Record name Sonidegib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956697-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sonidegib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956697533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonidegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sonidegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erismodegib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SONIDEGIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RLU3VTK5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Erismodegib
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Erismodegib
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Erismodegib
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Erismodegib
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Erismodegib
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine
Erismodegib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.